
(Z)-(2-Cyclohexylvinyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(2-Cyclohexylvinyl)boronic acid is an organoboron compound with the molecular formula C₈H₁₅BO₂. It is a boronic acid derivative featuring a cyclohexyl group attached to a vinyl group, which is further bonded to a boronic acid moiety. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid typically involves the hydroboration of cyclohexylacetylene followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran (BH₃-THF) complex, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(Z)-(2-Cyclohexylvinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The vinyl group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other coupled products.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted vinyl compounds.
科学研究应用
(Z)-(2-Cyclohexylvinyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Potential use in the development of therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (Z)-(2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the vinyl group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired coupled product.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclohexylboronic acid
Comparison
(Z)-(2-Cyclohexylvinyl)boronic acid is unique due to its combination of a cyclohexyl group and a vinyl group, which imparts distinct reactivity and steric properties. Compared to phenylboronic acid, it offers different electronic effects and steric hindrance, making it suitable for specific synthetic applications. Vinylboronic acid lacks the cyclohexyl group, resulting in different reactivity patterns. Cyclohexylboronic acid, on the other hand, does not have the vinyl group, limiting its use in certain coupling reactions.
属性
分子式 |
C8H15BO2 |
|---|---|
分子量 |
154.02 g/mol |
IUPAC 名称 |
[(Z)-2-cyclohexylethenyl]boronic acid |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6- |
InChI 键 |
FBRJOMMIILHLCG-SREVYHEPSA-N |
手性 SMILES |
B(/C=C\C1CCCCC1)(O)O |
规范 SMILES |
B(C=CC1CCCCC1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)


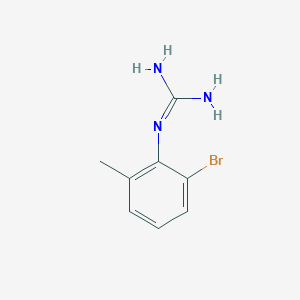
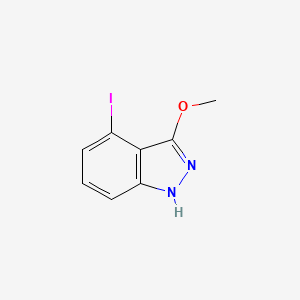

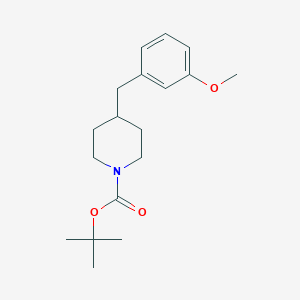

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
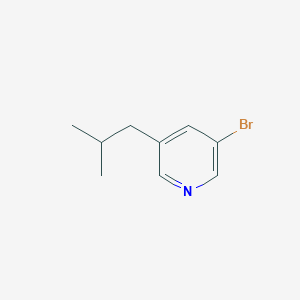

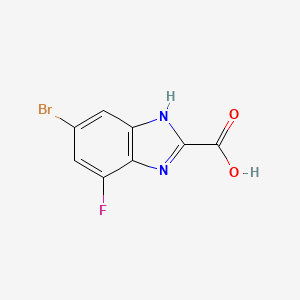
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)
